molecular formula C23H46N6O5 B14252592 11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide CAS No. 189131-49-5

11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide

Cat. No.: B14252592
CAS No.: 189131-49-5
M. Wt: 486.6 g/mol
InChI Key: PBQAKEGJDPYGMJ-FHWLQOOXSA-N
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Description

11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide is a complex organic compound with a significant role in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a long hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide typically involves multi-step organic reactions. One common method is the Strecker synthesis, which is used to prepare α-aminonitriles, versatile intermediates for amino acids synthesis . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Strecker synthesis, followed by hydrolysis and purification steps. The process requires stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups back to amino groups.

    Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide is unique due to its complex structure, which includes multiple amino groups and a long hydrocarbon chain

Properties

CAS No.

189131-49-5

Molecular Formula

C23H46N6O5

Molecular Weight

486.6 g/mol

IUPAC Name

11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide

InChI

InChI=1S/C23H46N6O5/c1-17(21(26)32)27-22(33)18(12-9-11-15-25)29-23(34)19(16-30)28-20(31)13-8-6-4-2-3-5-7-10-14-24/h17-19,30H,2-16,24-25H2,1H3,(H2,26,32)(H,27,33)(H,28,31)(H,29,34)/t17-,18-,19-/m0/s1

InChI Key

PBQAKEGJDPYGMJ-FHWLQOOXSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CCCCCCCCCCN

Canonical SMILES

CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CCCCCCCCCCN

Origin of Product

United States

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